
Preproatrial natriuretic factor (104-123)
Vue d'ensemble
Description
Preproatrial natriuretic factor (104-123) is a peptide fragment derived from the prohormone of atrial natriuretic factor. This peptide is known for its potent potassium excreting properties and plays a significant role in cardiovascular homeostasis by regulating blood pressure and fluid balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preproatrial natriuretic factor (104-123) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels. The peptide is then lyophilized for storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Preproatrial natriuretic factor (104-123) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed is the peptide itself, with potential modifications depending on the specific reactions it undergoes. For example, oxidation of methionine residues can lead to methionine sulfoxide .
Applications De Recherche Scientifique
Biochemical Properties and Mechanisms of Action
Preproatrial natriuretic factor (104-123) has been shown to enhance renal guanylate cyclase activity, which is pivotal for mediating its physiological effects. Studies have demonstrated that this peptide increases cyclic GMP levels in renal tissues, leading to vasodilation and natriuresis (sodium excretion) . The mechanism involves the activation of particulate guanylate cyclase, which is crucial for the regulation of blood pressure and fluid balance.
Table 1: Biochemical Effects of Preproatrial Natriuretic Factor (104-123)
Effect | Mechanism | Reference |
---|---|---|
Increases cGMP levels | Activation of guanylate cyclase | |
Enhances renal function | Promotes natriuresis | |
Decreases adenylate cyclase activity | Modulates hormonal responses |
Cardiovascular Diseases
The role of preproatrial natriuretic factor (104-123) in heart failure has garnered attention due to its ability to counteract the effects of aldosterone, thereby reducing fluid overload and hypertension. The natriuretic peptide system (NPS) has been implicated in therapeutic strategies for heart failure management, highlighting the potential for this peptide in drug development .
Renal Function
Research indicates that preproatrial natriuretic factor (104-123) possesses strong potassium-excreting properties, making it beneficial in conditions characterized by hyperkalemia (elevated potassium levels). Its application in renal therapies could aid in managing electrolyte imbalances effectively .
Case Studies and Clinical Insights
Recent studies have explored the genetic variants of atrial natriuretic peptides and their impact on clinical outcomes in heart failure patients. These investigations have provided insights into how variations in the NPS may influence disease progression and response to therapies .
Case Study Overview
- Study Title : "Natriuretic Peptide Pathways in Heart Failure"
- Findings : Genetic modifications affecting ANP and BNP receptors were associated with altered clinical phenotypes in heart failure patients.
- Implications : Understanding these pathways could lead to precision medicine approaches targeting specific subclasses of heart failure patients.
Research Tools and Experimental Applications
Preproatrial natriuretic factor (104-123) is utilized as a research tool in various experimental settings, including:
- Immunohistochemistry : For studying tissue distribution and receptor expression.
- ELISA : To quantify peptide levels in biological samples.
- In vitro assays : To assess functional responses in renal and cardiovascular models .
Table 2: Research Applications of Preproatrial Natriuretic Factor (104-123)
Mécanisme D'action
Preproatrial natriuretic factor (104-123) exerts its effects by binding to natriuretic peptide receptors, particularly guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation, diuresis, and natriuresis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another peptide derived from the same prohormone, known for its potent vasodilatory and diuretic effects.
Brain Natriuretic Peptide (BNP): Similar in function to ANP but primarily produced in the ventricles of the heart.
C-type Natriuretic Peptide (CNP): Involved in vasodilation and inhibition of cell proliferation
Uniqueness
Preproatrial natriuretic factor (104-123) is unique due to its strong potassium excreting properties, which are more pronounced than those of other natriuretic peptides. This makes it particularly valuable in research focused on potassium homeostasis and related cardiovascular functions .
Activité Biologique
Preproatrial natriuretic factor (104-123), a segment of the larger prohormone preproANP, is an important peptide in the natriuretic peptide system. This article explores its biological activity, mechanisms of action, physiological roles, and implications in health and disease.
Overview of Atrial Natriuretic Peptides
Atrial natriuretic peptide (ANP) and its precursors, including preproANP, are crucial for regulating cardiovascular homeostasis. ANP is primarily synthesized in the cardiac atria and released in response to increased blood volume and pressure. The cleavage of preproANP produces several biologically active fragments, including ANP itself and the N-terminal prohormone fragment (NT-proANP) .
Activation of Guanylate Cyclase : PreproANP (104-123) has been shown to activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues. This mechanism is essential for its natriuretic and diuretic effects . Specifically, it enhances renal guanylate cyclase activity, promoting sodium and water excretion .
Physiological Effects :
- Natriuresis and Diuresis : The primary function of ANP and its fragments is to promote the excretion of sodium (natriuresis) and water (diuresis), thereby reducing blood volume and pressure .
- Vasodilation : ANP induces vasodilation through cGMP-mediated pathways, which relaxes vascular smooth muscle .
- Inhibition of Renin-Angiotensin System : It suppresses renin secretion from the juxtaglomerular cells, contributing to lower blood pressure .
Case Studies
- Renal Effects in Animal Models : In studies involving rat kidneys, preproANP (104-123) significantly increased cGMP levels at concentrations as low as 10 nM. These findings suggest a potent effect on renal function at physiological concentrations .
- Human Studies : A study involving low-dose infusions of ANP demonstrated significant increases in urinary sodium, magnesium, and calcium excretion, along with reductions in plasma renin activity and aldosterone levels . This underscores the physiological relevance of ANP at normal plasma levels.
- Heart Failure Context : Elevated levels of ANP are often observed in patients with heart failure. For instance, plasma concentrations can increase 10-30 fold during congestive heart failure, indicating a compensatory mechanism to counteract fluid overload .
Data Table: Biological Activities of PreproANP (104-123)
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZROVYZANOHJC-IGEHTQFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H171N31O28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149929 | |
Record name | Preproatrial natriuretic factor (104-123) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2183.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112160-83-5 | |
Record name | Preproatrial natriuretic factor (104-123) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preproatrial natriuretic factor (104-123) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.